N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features both imidazole and tetrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the imidazole and tetrazole intermediates, which are then coupled with a cyclohexanecarboxamide derivative.
Imidazole Synthesis: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Tetrazole Synthesis: Tetrazoles are often synthesized via the cycloaddition of azides with nitriles under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction could lead to the formation of reduced imidazole derivatives .
Scientific Research Applications
N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The imidazole and tetrazole rings can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of both imidazole and tetrazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C19H21N7O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c1-25-12-11-20-17(25)16(27)14-5-7-15(8-6-14)22-18(28)19(9-3-2-4-10-19)26-13-21-23-24-26/h5-8,11-13H,2-4,9-10H2,1H3,(H,22,28) |
InChI Key |
WLVGEVNVSWAFBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
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